molecular formula C13H22GeO6 B14373697 Ethyl 5-(triethoxygermyl)furan-2-carboxylate CAS No. 90185-39-0

Ethyl 5-(triethoxygermyl)furan-2-carboxylate

Cat. No.: B14373697
CAS No.: 90185-39-0
M. Wt: 346.94 g/mol
InChI Key: MPMKSPZYZSUSSF-UHFFFAOYSA-N
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Description

Ethyl 5-(triethoxygermyl)furan-2-carboxylate is an organogermanium compound that features a furan ring substituted with a triethoxygermyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(triethoxygermyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with triethoxygermyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxygermyl group. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(triethoxygermyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The triethoxygermyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the triethoxygermyl group.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Ethyl 5-(triethoxygermyl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(triethoxygermyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organogermanium compounds.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to impart unique properties to the final product.

Mechanism of Action

The mechanism of action of Ethyl 5-(triethoxygermyl)furan-2-carboxylate involves its interaction with various molecular targets and pathways. The triethoxygermyl group can interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The furan ring and ester group may also contribute to its overall biological activity by facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(chloromethyl)furan-2-carboxylate: Similar structure but with a chloromethyl group instead of a triethoxygermyl group.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring with different substituents, highlighting the diversity of furan derivatives.

Uniqueness

Ethyl 5-(triethoxygermyl)furan-2-carboxylate is unique due to the presence of the triethoxygermyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents.

Properties

CAS No.

90185-39-0

Molecular Formula

C13H22GeO6

Molecular Weight

346.94 g/mol

IUPAC Name

ethyl 5-triethoxygermylfuran-2-carboxylate

InChI

InChI=1S/C13H22GeO6/c1-5-16-13(15)11-9-10-12(20-11)14(17-6-2,18-7-3)19-8-4/h9-10H,5-8H2,1-4H3

InChI Key

MPMKSPZYZSUSSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)[Ge](OCC)(OCC)OCC

Origin of Product

United States

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